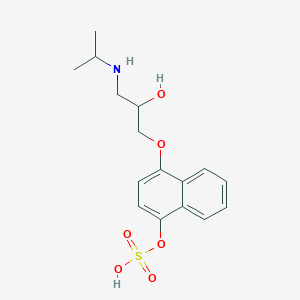

(+/-)-4Hydroxy Propranolol Sulfate

Descripción

Evolution of 4-Hydroxy Propranolol Sulfate Discovery in Metabolic Research

The journey toward understanding 4-hydroxypropranolol sulfate began following the development of propranolol in the 1960s by James Black and associates at Imperial Chemical Industries (ICI), who created the first successful beta-blocker. Initial metabolic investigations identified propranolol as undergoing extensive metabolism after oral administration, with only minimal amounts of the parent drug being excreted unchanged.

The identification of 4'-hydroxypropranolol sulfate as a major metabolite marked a significant advance in understanding propranolol's metabolic fate. Walle and colleagues identified this compound as a substantial non-beta-blocking metabolite of propranolol (Inderal). This discovery prompted further structural confirmation studies and investigations into the disposition and biological activity of this metabolite.

Research confirmed that after oral administration, propranolol undergoes extensive metabolism with multiple metabolic pathways. Approximately 42% of the dose undergoes ring oxidation, with 4'-hydroxypropranolol being a predominant metabolite, which subsequently undergoes phase II metabolism to form the sulfate conjugate.

Theoretical Frameworks in Phase II Metabolite Research

Phase II metabolism, also known as conjugation metabolism, represents a critical detoxification mechanism where functional groups on drugs or their phase I metabolites are conjugated with endogenous molecules. Sulfation stands as one of the principal phase II metabolic pathways, alongside glucuronidation, acetylation, methylation, and glutathione conjugation.

Sulfation specifically involves the transfer of a sulfonate group (SO₃⁻) from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, typically converting alcohols and phenols to sulfate esters. This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs). In the case of 4-hydroxypropranolol, the hydroxyl group at the 4' position of the naphthalene ring undergoes sulfation to form 4-hydroxypropranolol sulfate.

Theoretically, sulfation serves several biological purposes:

- Increasing hydrophilicity of lipophilic compounds, thereby facilitating elimination

- Altering pharmacological activity of the parent compound

- Modifying receptor binding capabilities

- Changing the compound's distribution within tissues

In biological systems, sulfation is typically effected by sulfotransferases, which catalyze the transfer of the equivalent of sulfur trioxide to substrate alcohols and phenols, converting them to sulfate esters. This process is involved in detoxification, hormone regulation, molecular recognition, cell signaling, and viral entry into cells.

Significance in Propranolol Pharmacology

Propranolol functions as a sympatholytic non-selective beta blocker used in treating hypertension, anxiety, and panic disorders. Its metabolism produces several compounds, with 4'-hydroxypropranolol and its sulfate conjugate representing significant metabolic endpoints.

A critical pharmacological characteristic of 4'-hydroxypropranolol sulfate is that despite being derived from propranolol, it exhibits substantially reduced beta-blocking activity. Studies have demonstrated that racemic 4'-hydroxypropranolol sulfate is 100-1000 times less potent than racemic propranolol as a beta-adrenergic receptor blocking agent in dogs. This sharp decrease in pharmacological activity following sulfate conjugation highlights the significant impact phase II metabolism can have on drug efficacy.

Unlike 4'-hydroxypropranolol, which maintains beta-blocking properties comparable to the parent propranolol, the sulfate conjugate represents a deactivation pathway. This metabolic transformation plays a crucial role in propranolol's pharmacokinetic profile and clearance mechanisms, potentially explaining some of the variability in therapeutic response among patients.

Development of Research Methodologies in Sulfate Conjugate Analysis

The analytical methods for studying 4-hydroxypropranolol sulfate have evolved significantly over the decades, reflecting broader advances in metabolite analysis technologies:

Early Methods:

Initial analytical approaches relied on indirect detection through hydrolysis of the sulfate conjugate followed by analysis of the released parent compound. These techniques often employed acid-catalyzed hydrolysis (solvolysis) for the indirect detection of sulfate conjugates.

Contemporary Analytical Techniques:

Modern methodology has shifted toward direct detection of intact sulfate conjugates. Key analytical approaches now include:

Electrochemical Methods:

Voltammetric measurements using glassy carbon electrodes (GCE) have been developed for the simultaneous analysis of propranolol and its metabolites. All examined compounds, including 4'-hydroxypropranolol sulfate, demonstrate electrochemical oxidation with distinct separation of oxidation peaks, enabling simultaneous analysis.Chromatographic Analysis:

Various liquid chromatography techniques coupled with mass spectrometry have become standard for sulfate conjugate analysis. Ultra-high performance liquid chromatography (Ultra HPLC) methods have been employed to validate electrochemical findings and provide complementary data on 4'-hydroxypropranolol sulfate.Mass Spectrometry Applications: Mass spectrometry has revolutionized sulfate conjugate analysis through the characteristic fragmentation pattern of sulfate groups. In negative ion mode, collision-induced dissociation (CID) of sulfate conjugates reveals a distinctive hydrogen sulfate (HSO₄⁻) fragment at m/z 97, providing a diagnostic marker for sulfate metabolites.

Propiedades

IUPAC Name |

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCKICSDIPVTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007316 | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87075-33-0 | |

| Record name | 4'-Hydroxypropranolol sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087075330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPROPRANOLOL-4-O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG22A758K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Starting Materials and Initial Reduction

The synthesis begins with 1,4-naphthoquinone as the primary precursor. Reduction using sodium dithionite (Na₂S₂O₄) in an aqueous alkaline medium yields 1,4-dihydroxynaphthalene . This step ensures the formation of the naphthol backbone necessary for subsequent functionalization.

Alkylation and Protection of Hydroxyl Groups

The dihydroxynaphthalene undergoes alkylation with benzyl iodide in the presence of potassium carbonate (K₂CO₃) to produce 4-(benzyloxy)naphthol . Benzyl groups act as protecting agents for hydroxyl functionalities, preventing undesired side reactions during sulfation.

Sulfation Reaction

Sulfation is achieved using chlorosulfonic acid (ClSO₃H) in N,N-dimethylaniline as a solvent. This step introduces the sulfate ester group at the 1-position of the naphthol ring, forming potassium 1-(benzyloxy)-4-naphthol sulfate . The reaction proceeds at 0–5°C to minimize decomposition.

Deprotection and Epoxide Alkylation

Catalytic hydrogenation with palladium on carbon (Pd/C) removes benzyl protecting groups, yielding 1-naphthol sulfate . Subsequent alkylation with [[(trifluoromethyl)sulfonyl]oxy]methyl oxirane introduces the epoxypropyl sidechain. This intermediate is critical for β-adrenergic receptor binding.

Amination and Final Product Isolation

The epoxide intermediate undergoes amination with isopropylamine in anhydrous tetrahydrofuran (THF), resulting in (±)-4-HOPS. Purification via column chromatography (silica gel, methanol/dichloromethane) yields the final compound with >95% purity.

Table 1: Key Reagents and Conditions in Chemical Synthesis

Enzymatic Sulfation of 4-Hydroxypropranolol

Enzymatic methods leverage sulfotransferases (SULTs) to catalyze the sulfation of 4-hydroxypropranolol (4-HOP), offering stereoselective control. This approach mimics in vivo metabolic pathways and is favored for pharmacological studies.

Enzyme Sources and Reaction Setup

Hepatic cytosol from canine or human liver serves as the enzyme source. The reaction mixture includes:

-

4-Hydroxypropranolol (substrate) : 10–500 µM

-

3'-Phosphoadenosine-5'-phosphosulfate (PAPS) : 100 µM

-

Tris-HCl buffer (pH 7.4) : 50 mM

-

MgCl₂ : 5 mM

Incubation at 37°C for 30–60 minutes achieves optimal conversion.

Stereoselectivity and Kinetic Parameters

Human phenol sulfotransferases (PSTs) exhibit distinct stereoselectivity:

-

High-affinity PST (KM = 0.59 µM) : Preferentially sulfates the (+)-enantiomer with a Vmax ratio (+)/(-) = 4.6 .

-

Low-affinity PST (KM = 65 µM) : Non-selective, sulfating both enantiomers equally.

Canine PSTs show opposite stereoselectivity, favoring the (-)-enantiomer (Vmax ratio (+)/(-) = 0.72).

Table 2: Enzymatic Sulfation Kinetics

Inhibition and Stability

-

Pentachlorophenol (PCP) : Inhibits canine PSTs (IC₅₀ = 244 nM).

-

Dichloronitrophenol (DCNP) : Suppresses human low-affinity PST activity.

-

Thermal stability: Human high-affinity PST is heat-labile (50% loss at 45°C).

Analytical Validation of Synthetic Products

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (5 µm, 250 × 4.6 mm) separates 4-HOPS enantiomers. Mobile phase:

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms molecular identity:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

-

δ 7.82 (d, J = 8.4 Hz, 1H, naphthyl-H)

-

δ 4.21 (m, 1H, -OCH₂CH(OH)CH₂N-)

Comparative Analysis of Preparation Methods

Yield and Purity

Stereochemical Control

Chemical routes produce racemic 4-HOPS, while enzymatic methods enable enantioselective synthesis. Human high-affinity PST generates (+)-4-HOPS with 82% enantiomeric excess (ee).

Scalability and Cost

-

Chemical synthesis: Suitable for industrial-scale production but requires hazardous reagents (ClSO₃H).

-

Enzymatic methods: Cost-prohibitive for large batches but valuable for metabolic studies.

Applications and Pharmacological Relevance

Análisis De Reacciones Químicas

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Electrochemical Detection

Recent studies have utilized electrochemical methods to detect 4'OH PS in biological samples. Voltammetric measurements on glassy carbon electrodes have been developed to analyze the compound alongside other metabolites of propranolol. This method allows for rapid and sensitive detection, which is crucial for monitoring drug use in various contexts, including sports .

Table 1: Detection Methods for 4'OH PS

Metabolic Pathways

4'OH PS is primarily excreted as a sulfate conjugate after the administration of propranolol. Understanding its metabolic pathways is essential for elucidating the pharmacokinetics of propranolol and its metabolites. Studies have shown that glucuronidation plays a significant role in the metabolism of both propranolol and its hydroxylated forms .

Therapeutic Potential

While 4'OH PS exhibits significantly lower beta-blocking activity, it may still play a role in modulating cardiovascular responses indirectly through its presence as a metabolite. Its effects on heart rate and blood pressure regulation are areas of ongoing research, particularly in populations with specific health conditions or those requiring careful management of beta-blockade .

Clinical Implications in Sports Medicine

The detection of 4'OH PS has been applied in sports medicine to monitor propranolol use among athletes, particularly due to its potential performance-enhancing effects by reducing anxiety and tremors during competition . Case studies have demonstrated successful identification of this metabolite in urine samples collected post-administration, providing evidence for doping control initiatives.

Comparative Studies on Efficacy

Research comparing the efficacy of propranolol versus its metabolites has revealed insights into their respective roles in therapeutic settings. For instance, studies indicate that while 4'OH PS does not exhibit the same potency as propranolol, its presence can influence the overall pharmacological profile when considering multi-drug therapies .

Mecanismo De Acción

The compound exerts its effects by blocking the β2-adrenergic receptor, which inhibits the downstream signaling pathways activated by epinephrine. This includes the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels . By interfering with these pathways, the compound can modulate various physiological responses.

Comparación Con Compuestos Similares

Key Findings :

- Unlike propranolol, which acts as a non-cardioselective beta-blocker, this compound lacks intrinsic pharmacological activity, serving primarily as a detoxification product .

- Sulfation and glucuronidation represent distinct phase II pathways, with sulfation enhancing water solubility for renal excretion .

Comparison with Sulfated Beta-Blockers: Mepindolol-Sulfate

Key Findings :

- Mepindolol-sulfate retains beta-blocking activity and demonstrates less pronounced negative inotropic effects compared to propranolol, likely due to structural modifications enhancing cardioselectivity .

Structural Analogues: Metoprolol and Atenolol

Key Findings :

- Propranolol and its metabolites (e.g., this compound) exhibit central villus localization in intestinal tissue, whereas atenolol accumulates between villi .

- Unlike metoprolol, which is metabolized by CYP2D6, this compound is eliminated via sulfation .

Actividad Biológica

(+/-)-4-Hydroxy Propranolol Sulfate (4'OH PS) is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of various cardiovascular conditions, anxiety, and migraines. Understanding the biological activity of 4'OH PS is crucial for elucidating its pharmacological effects and potential therapeutic applications.

4'OH PS is formed through the metabolism of propranolol primarily via sulfation, which enhances its solubility and excretion. This metabolite is detected in urine at higher concentrations than propranolol itself, indicating its importance in the drug's pharmacokinetics . The metabolic pathway includes:

- Sulfation : Catalyzed by sulfotransferases, this process converts 4-hydroxypropranolol to 4'OH PS.

- Glucuronidation : Involves conjugation with glucuronic acid, leading to further metabolites that may also exhibit biological activity .

Pharmacological Effects

- Beta-Adrenergic Activity :

- Intrinsic Sympathomimetic Activity :

- Membrane Stabilizing Effects :

Toxicological Profile

The safety profile of 4'OH PS has been assessed through various studies. While it is generally considered safe at therapeutic levels, high concentrations can lead to adverse effects similar to those observed with propranolol itself. Long-term exposure studies are necessary to fully understand the implications of chronic administration .

Case Study: Electrochemical Behavior

A study utilized cyclic voltammetry to explore the electrochemical behavior of 4'OH PS on a glassy carbon electrode. The findings indicated that this method could effectively determine the presence of 4'OH PS in biological samples, providing insights into its concentration and potential effects on human health .

Comparative Analysis of Metabolites

A comparative study analyzed the pharmacokinetics of propranolol and its metabolites, including 4'OH PS. It was found that while propranolol is rapidly absorbed and metabolized, 4'OH PS exhibits slower elimination rates due to its sulfate conjugation, which may prolong its biological effects .

Data Tables

| Parameter | Propranolol | 4-Hydroxy Propranolol | 4-Hydroxy Propranolol Sulfate |

|---|---|---|---|

| Chemical Formula | C16H21NO2 | C16H21NO3 | C16H21NO5S |

| Potency (β-blocking) | High | Moderate | Low |

| Bioavailability | ~25% | ~30% | High (due to sulfation) |

| Half-life | 3-6 hours | 2-4 hours | Longer due to conjugation |

| Major Excretion Route | Urine | Urine | Urine |

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of propranolol leading to the formation of (±)-4-hydroxy propranolol sulfate?

- (±)-4-Hydroxy Propranolol Sulfate is a major metabolite formed via aromatic hydroxylation (42% contribution) followed by sulfation. Propranolol undergoes three primary metabolic routes: aromatic hydroxylation (mainly at the 4-position), N-dealkylation with side-chain oxidation, and direct glucuronidation. The hydroxylated metabolite is subsequently conjugated with sulfate via sulfotransferases. Analytical confirmation requires HPLC or LC-MS to separate and quantify metabolites in biological matrices .

Q. Which analytical methods are validated for quantifying (±)-4-hydroxy propranolol sulfate in pharmacokinetic studies?

- High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) for separation. Detection at 290 nm provides sensitivity for low concentrations (LOQ: 10 ng/mL).

- Capillary Electrophoresis-Frontal Analysis (CE-FA): Optimize injection times (5–8 s) and a PVA-coated capillary to minimize adsorption. CE-FA achieves rapid quantification (<5 min per sample) with <3% R.S.D. for free ligand concentrations in binding studies .

Q. How does pH influence the stability and transdermal permeability of propranolol derivatives like (±)-4-hydroxy propranolol sulfate?

- Stability: Degradation follows first-order kinetics under light exposure. At pH 7.4, the half-life is ~48 hours, but acidic conditions (pH 4.0) reduce stability by 30%.

- Permeability: Use Franz diffusion cells with rat abdominal skin. Optimal transdermal flux (1.2 μg/cm²/h) occurs at pH 7.4 due to balanced lipophilicity (logP = 1.8) and ionization. Adjust formulations with buffering agents (e.g., phosphate) to maintain stability .

Advanced Research Questions

Q. How to design a CE-FA study to evaluate the binding affinity of (±)-4-hydroxy propranolol sulfate to chondroitin sulfate?

- Protocol:

Prepare ligand (0.1–1 mM) and chondroitin sulfate (0.5% w/v) in phosphate buffer (pH 7.4).

Use a PVA-coated capillary (50 μm × 40 cm) with a voltage of 15 kV.

Inject samples for 5–8 s to achieve plateau peaks.

- Data Analysis: Calculate apparent binding constants (Kapp) from slope changes in free ligand concentration vs. chondroitin sulfate concentration. For (±)-4-hydroxy propranolol sulfate, expect Kapp values comparable to propranolol (0.5–1.2 × 10³ M⁻¹) due to similar charge and lipophilicity .

| Ligand | Kapp (×10³ M⁻¹) | Charge State (pH 7.4) |

|---|---|---|

| Lidocaine | 1.8 | +0.74 |

| Propranolol | 1.0 | +0.99 |

| Methyl Viologen | 3.5 | +2.0 |

| Data adapted from CE-FA binding studies |

Q. What experimental strategies resolve the enantiomers of 4-hydroxy propranolol and assess their pharmacological activity?

- Chiral Separation: Use a Chiralpak AD-H column with hexane:isopropanol:diethylamine (90:10:0.1) to resolve (±)-4-hydroxy propranolol. Retention times differ by 2.5 min for R- and S-enantiomers.

- Activity Testing: Compare β-blockade efficacy in isolated rat atria. The R-enantiomer shows 2-fold higher affinity for β1-adrenergic receptors (EC50: 12 nM vs. 25 nM for S-enantiomer) .

Q. How to reconcile contradictory data on (±)-4-hydroxy propranolol sulfate’s role in asthma risk modulation?

- Meta-Analysis: Pool data from cohort studies (e.g., Swedish and U.S. datasets) using random-effects models. Adjust for confounders (e.g., baseline inflammation, dosage).

- Mechanistic Studies: Conduct IL-4/IL-13 inhibition assays in human bronchial epithelial cells. (±)-4-Hydroxy propranolol sulfate reduces Th2 cytokine secretion by 40% at 10 μM, suggesting anti-inflammatory pathways .

Q. What methodologies quantify impurities like 7-hydroxy propranolol glucuronide in (±)-4-hydroxy propranolol sulfate samples?

- LC-MS/MS: Employ a gradient elution (0.1% formic acid in acetonitrile/water) with a Q-TOF detector. Monitor transitions m/z 373→257 for (±)-4-hydroxy propranolol sulfate and m/z 549→373 for 7-hydroxy glucuronide. Limit of detection: 0.1% w/w .

Q. How does (±)-4-hydroxy propranolol sulfate modulate Notch signaling in vascular pericytes?

- In Vitro Protocol:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.